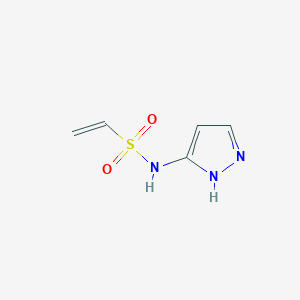
3-(Vinylsulfamido)-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Vinylsulfamido)-pyrazole is an organic compound characterized by the presence of a vinylsulfamido group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Vinylsulfamido)-pyrazole typically involves the reaction of pyrazole with vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinylsulfonyl chloride. The general reaction scheme is as follows:
Pyrazole+Vinylsulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-(Vinylsulfamido)-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form a sulfone derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as thiols or amines can react with the vinyl group in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-(Vinylsulfonyl)-pyrazole.
Reduction: Formation of 3-(Vinylamino)-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
3-(Vinylsulfamido)-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cysteine proteases.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 3-(Vinylsulfamido)-pyrazole involves its interaction with specific molecular targets, such as enzymes. The vinylsulfamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development.
類似化合物との比較
- 3-(Vinylsulfonyl)-pyrazole
- 3-(Vinylamino)-pyrazole
- 3-(Vinylthio)-pyrazole
Comparison: 3-(Vinylsulfamido)-pyrazole is unique due to the presence of both a vinyl group and a sulfonamide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-(Vinylsulfonyl)-pyrazole primarily undergoes oxidation reactions, while 3-(Vinylamino)-pyrazole is more prone to reduction reactions. The combination of these functional groups in this compound makes it a versatile compound with diverse applications in various fields.
特性
分子式 |
C5H7N3O2S |
|---|---|
分子量 |
173.20 g/mol |
IUPAC名 |
N-(1H-pyrazol-5-yl)ethenesulfonamide |
InChI |
InChI=1S/C5H7N3O2S/c1-2-11(9,10)8-5-3-4-6-7-5/h2-4H,1H2,(H2,6,7,8) |
InChIキー |
CSZGMNQSYOLMHF-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)NC1=CC=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


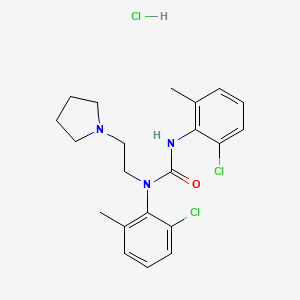

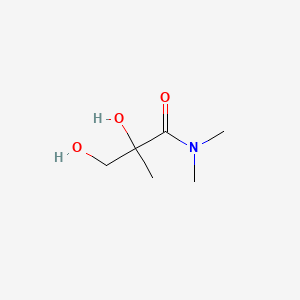

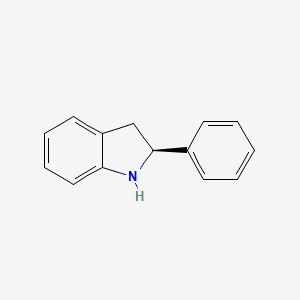
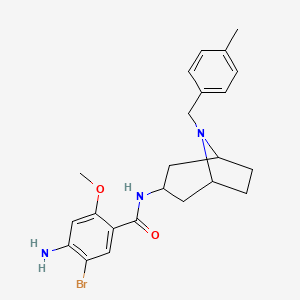
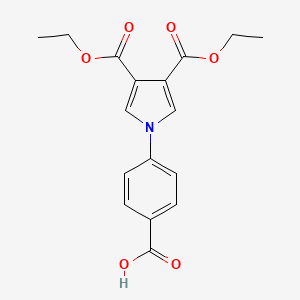

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
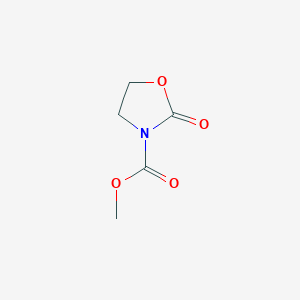
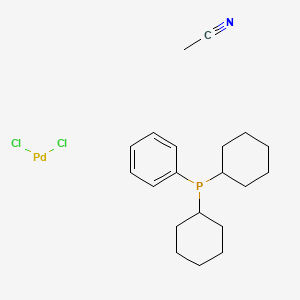
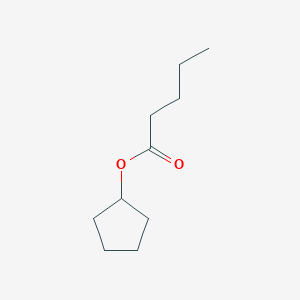
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
